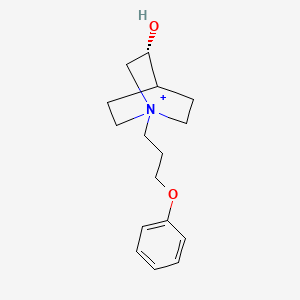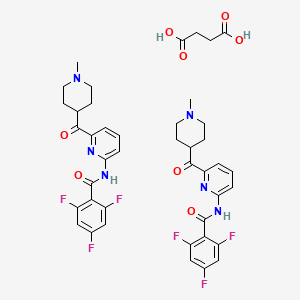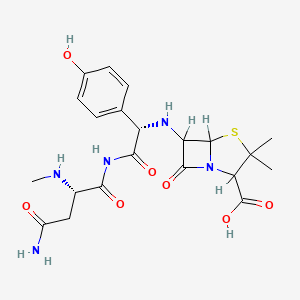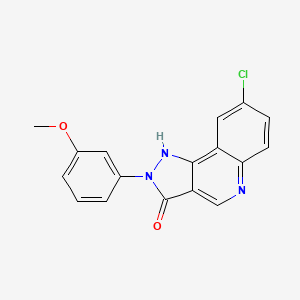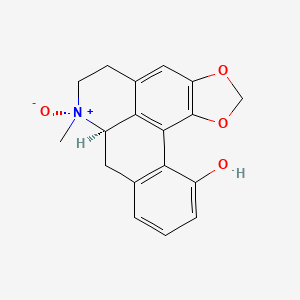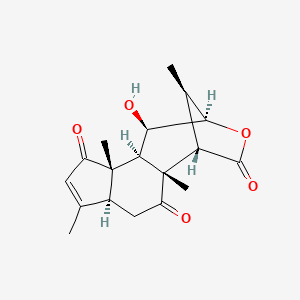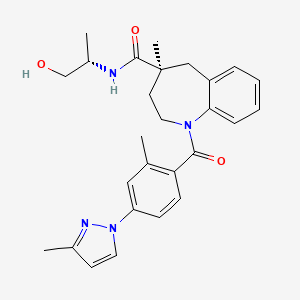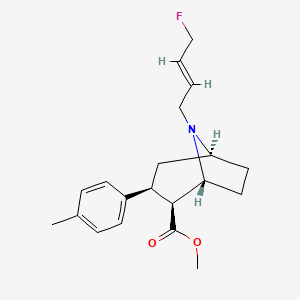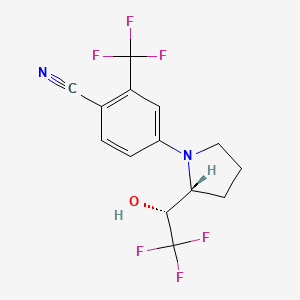
LGD-4033
描述
利甘醇,也称为其开发代码名称 VK5211,是一种选择性雄激素受体调节剂。 它正在开发中,用于治疗髋关节骨折患者的肌肉萎缩 。 初步临床试验表明,利甘醇在增加瘦体重和肌肉力量方面具有潜力 .
科学研究应用
利甘醇具有广泛的科学研究应用:
化学: 用作研究选择性雄激素受体调节剂的模型化合物。
生物学: 研究其对肌肉和骨骼组织的影响。
医学: 研究其在治疗肌肉萎缩、骨质疏松症和其他疾病方面的潜在作用。
生化分析
Biochemical Properties
LGD-4033 works by binding to androgen receptors in muscle and bone tissue, stimulating protein synthesis . This interaction leads to anabolic activity in these tissues, promoting growth and strength .
Cellular Effects
This compound has demonstrated anabolic activity in muscle and bone, leading to increased muscle mass and bone density . It influences cell function by interacting with androgen receptors, which can impact cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively binding to androgen receptors, which are primarily found in muscle and bone tissues . This selective binding leads to anabolic activity in these areas without affecting other organs .
Temporal Effects in Laboratory Settings
In human micro-dose excretion studies of this compound, a total of 15 phase I metabolites were detected in the urine samples . The metabolite M1/LGD-4033 ratio changes over time, contributing to estimating the time point of drug intake and dose of this compound in doping control urine samples .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated anabolic activity in the muscle, anti-resorptive and anabolic activity in bone, and robust selectivity for muscle versus prostate . The effects of this compound vary with different dosages .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with androgen receptors . It influences metabolic flux and metabolite levels through its interactions with these receptors .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its binding to androgen receptors . Its localization or accumulation can be influenced by this interaction .
Subcellular Localization
The subcellular localization of this compound is primarily at the androgen receptors found in muscle and bone tissues . Its activity or function can be influenced by any targeting signals or post-translational modifications that direct it to these specific compartments or organelles .
准备方法
合成路线和反应条件
利甘醇通过一系列化学反应合成,涉及形成吡咯烷环和引入三氟甲基。合成路线通常包括以下步骤:
- 形成吡咯烷环。
- 引入三氟甲基。
- 吡咯烷环与苯腈衍生物偶联 .
工业生产方法
利甘醇的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
- 使用高纯度起始原料。
- 优化反应条件,如温度、压力和溶剂选择。
- 实施结晶和色谱等纯化技术以获得最终产品 .
化学反应分析
反应类型
利甘醇会发生各种化学反应,包括:
氧化: 利甘醇可以被氧化形成羟基化代谢物。
还原: 还原反应可以将利甘醇转化为其还原形式。
取代: 利甘醇可以发生取代反应,其中官能团被取代.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素和亲核试剂等试剂.
主要形成的产物
氧化: 羟基化代谢物。
还原: 利甘醇的还原形式。
取代: 具有不同官能团的取代衍生物.
作用机制
利甘醇通过与体内的雄激素受体结合发挥作用,特别是在肌肉和骨骼中。这种结合刺激了蛋白质的产生,这些蛋白质在肌肉生长和骨密度中起着至关重要的作用。 分子靶标包括雄激素受体,所涉及的通路与肌肉和骨骼细胞中基因表达的调控有关 .
相似化合物的比较
类似化合物
依诺沙坦: 另一种具有类似合成代谢作用的选择性雄激素受体调节剂。
RAD140: 以其对肌肉和骨骼的强效合成代谢作用而闻名。
奥斯他林: 其肌肉生长特性已被广泛研究.
利甘醇的独特性
利甘醇的独特之处在于其对肌肉和骨骼组织中雄激素受体的选择性很高,从而最大限度地减少了其对前列腺等其他组织的影响。 这种选择性降低了与合成代谢类固醇相关的副作用的风险 .
属性
IUPAC Name |
4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSIVAKKLQRWKC-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657620 | |
| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165910-22-4 | |
| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165910-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | VK-5211 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1165910224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligandrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VK-5211 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJT54415A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
